molecular formula C22H32N8O3S B10891694 N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10891694
M. Wt: 488.6 g/mol
InChI Key: BYEAWUJWLCZXMZ-UHFFFAOYSA-N
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Description

N~3~-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by multiple pyrazole rings and a piperidinecarboxamide group

Preparation Methods

The synthesis of N3-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole rings. The pyrazole rings are synthesized through the condensation of appropriate hydrazines with 1,3-diketones under acidic conditions . The resulting pyrazole derivatives are then subjected to further functionalization to introduce the sulfonyl and piperidinecarboxamide groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N3-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it binds to the enzyme Lm-PTR1, inhibiting its function and thereby preventing the survival of the Leishmania parasite . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and leading to the death of the parasite.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N3-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE stands out due to its multiple functional groups, which enhance its reactivity and potential applications. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications, making N3-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE unique in its versatility and potential.

Properties

Molecular Formula

C22H32N8O3S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C22H32N8O3S/c1-14-10-15(2)29(25-14)13-30-18(5)21(16(3)26-30)24-22(31)19-8-7-9-28(12-19)34(32,33)20-11-23-27(6)17(20)4/h10-11,19H,7-9,12-13H2,1-6H3,(H,24,31)

InChI Key

BYEAWUJWLCZXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CN2C(=C(C(=N2)C)NC(=O)C3CCCN(C3)S(=O)(=O)C4=C(N(N=C4)C)C)C)C

Origin of Product

United States

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